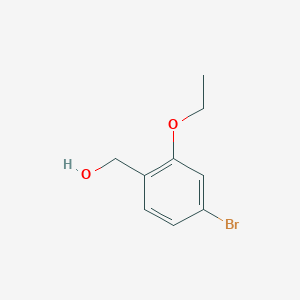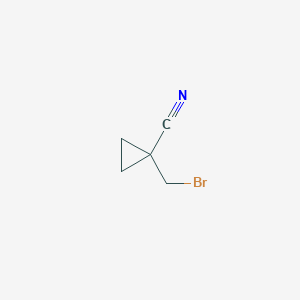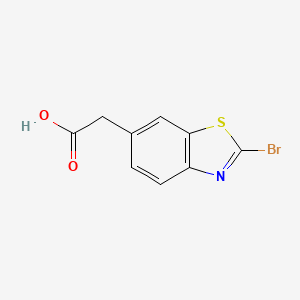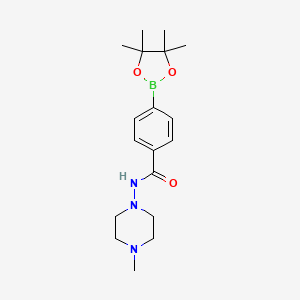
4-Bromo-2-ethoxybenzyl alcohol
Overview
Description
4-Bromo-2-ethoxybenzyl alcohol, also known by its IUPAC name (4-bromo-2-ethoxyphenyl)methanol, is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and an ethoxy group at the second position on a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxybenzyl alcohol typically involves the bromination of 2-ethoxybenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in dimethylformamide (DMF).
Major Products:
Oxidation: 4-Bromo-2-ethoxybenzaldehyde or 4-Bromo-2-ethoxybenzoic acid.
Reduction: 4-Bromo-2-ethoxybenzylamine.
Substitution: 4-Azido-2-ethoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-2-ethoxybenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxybenzyl alcohol largely depends on its chemical structure and the functional groups present. The bromine atom and ethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. For instance, the bromine atom can act as a leaving group in substitution reactions, while the ethoxy group can donate electron density through resonance, stabilizing reaction intermediates .
Comparison with Similar Compounds
4-Bromo-2-methoxybenzyl alcohol: This compound has a methoxy group instead of an ethoxy group, leading to slightly different chemical properties and reactivity.
4-Bromophenethyl alcohol: Lacks the ethoxy group, which affects its solubility and reactivity in certain reactions.
Uniqueness: 4-Bromo-2-ethoxybenzyl alcohol is unique due to the presence of both a bromine atom and an ethoxy group on the benzyl alcohol structure. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSHSHCSQMPIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742666 | |
| Record name | (4-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094750-85-2 | |
| Record name | (4-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)


![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)








